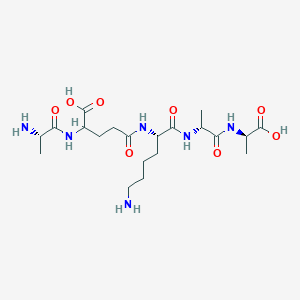

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

描述

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is a pentapeptide composed of five amino acids, including three D-type amino acids. It is a crucial component of the peptidoglycan precursor UDPMurNAc-l-Ala-gamma-D-Glu-l-Lys (Gly) (5)-D-Ala-D-Ala. This compound plays a significant role in the biosynthesis, degradation, and function of peptidoglycan, which is an essential component of bacterial cell walls .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

化学反应分析

Types of Reactions

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.

Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can yield free thiol groups .

科学研究应用

Peptide Synthesis and Modification

Solid-Phase Peptide Synthesis (SPPS) :

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is frequently utilized as a model compound for studying peptide synthesis methodologies. The SPPS technique allows for the sequential addition of amino acids to create complex peptides, providing insights into the efficiency and optimization of peptide synthesis processes.

Chemical Modifications :

Researchers have explored various chemical modifications of this compound to enhance its properties or to study specific interactions. These modifications can include hydrolysis, oxidation, and substitution reactions, which yield smaller peptide fragments or altered functional groups for further studies.

Biological Research

Enzyme Interactions :

The tetrapeptide is investigated for its interactions with enzymes such as D-Ala:D-Ala ligase, which is critical in bacterial peptidoglycan biosynthesis. This enzyme catalyzes the formation of D-Ala-D-Ala dipeptides, essential for cell wall integrity in bacteria. Studies have shown that inhibiting this enzyme can lead to increased susceptibility of bacteria to antibiotics like vancomycin .

Antibiotic Resistance Mechanisms :

this compound has been pivotal in understanding the mechanisms behind vancomycin resistance in enterococci. The presence of this compound allows researchers to study how bacteria modify their peptidoglycan precursors to evade antibiotic action, leading to the development of new therapeutic strategies .

Imaging and Diagnostic Applications

Radiotracer Development :

Recent advancements have seen the use of this compound derivatives as radiotracers for imaging bacterial infections. These compounds can be labeled with isotopes such as or , enabling their use in positron emission tomography (PET) scans to detect bacterial infections with high specificity and sensitivity .

Clinical Translation :

Research has demonstrated successful clinical applications of radiolabeled derivatives in detecting infections associated with prosthetic joints and other musculoskeletal conditions, showcasing the potential for these compounds in clinical diagnostics .

Industrial Applications

Peptide-Based Materials :

In industrial settings, this compound is employed in the development of peptide-based materials and coatings. These materials leverage the unique properties of peptides for applications ranging from drug delivery systems to antimicrobial surfaces .

Case Studies

作用机制

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala exerts its effects by interacting with enzymes involved in peptidoglycan biosynthesis. It serves as a substrate for transpeptidase enzymes, which catalyze the cross-linking of peptidoglycan strands. This cross-linking is essential for maintaining the structural integrity of bacterial cell walls. The compound’s interaction with glycopeptide antibiotics, such as vancomycin, inhibits cell wall synthesis, leading to bacterial cell death .

相似化合物的比较

Similar Compounds

D-Ala-D-Ala: A dipeptide that also serves as a substrate for transpeptidase enzymes.

N-Acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan precursor involved in bacterial cell wall synthesis.

meso-2,6-Diaminopimelic acid: A component of peptidoglycan in certain bacteria

Uniqueness

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is unique due to its specific sequence and structure, which includes three D-type amino acids. This unique composition allows it to play a critical role in peptidoglycan biosynthesis and its interaction with glycopeptide antibiotics .

生物活性

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, also known as the pentapeptide tail of the peptidoglycan precursor UDP-MurNAc-l-Ala-γ-d-Glu-l-Lys(Gly)(5)-d-Ala-d-Ala, plays a crucial role in bacterial cell wall synthesis and has significant implications in antibiotic resistance. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structure and Function

This compound is a critical component of the peptidoglycan layer in bacterial cell walls. It serves as a substrate for various enzymes involved in peptidoglycan biosynthesis, particularly D-Ala:D-Ala ligase (Ddl), which catalyzes the formation of D-Ala-D-Ala from two D-alanine molecules. This dipeptide is essential for cross-linking in peptidoglycan synthesis, contributing to the structural integrity of bacterial cells .

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 488.535 g/mol |

| CAS Number | 2614-55-3 |

The biological activity of this compound is primarily linked to its role in bacterial growth and survival. The peptide's structure allows it to interact with specific enzymes, influencing their activity:

- Inhibition of Ddl : The compound has been shown to inhibit Ddl, which is crucial for the synthesis of D-Ala-D-Ala. This inhibition can disrupt peptidoglycan formation, leading to bacterial cell lysis .

- Resistance Mechanisms : Some vancomycin-resistant bacteria utilize alternative pathways involving modified ligases that can synthesize D-Ala-D-Ser or D-Ala-D-Lac instead of D-Ala-D-Ala. These adaptations allow them to evade the action of antibiotics that target the typical D-Ala-D-Ala structure .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its potential as a target for antibiotic development.

- Study on Vancomycin Resistance : A study demonstrated that vancomycin-resistant Enterococcus strains express d-Ala:D-Ser and d-Ala:D-Ala ligases that alter substrate specificity, contributing to resistance against glycopeptide antibiotics .

- Antimicrobial Activity : Research indicates that compounds mimicking this compound exhibit potent antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. These compounds were found to be significantly more effective than traditional antibiotics like vancomycin .

Potential Therapeutic Applications

Given its role in bacterial cell wall synthesis and antibiotic resistance, this compound presents several therapeutic opportunities:

- Novel Antibiotics : The compound's mechanism of action can be exploited to develop new antibiotics that specifically target Ddl or related enzymes.

- Adjuvant Therapy : Combining this compound with existing antibiotics may enhance efficacy against resistant strains by disrupting peptidoglycan synthesis.

- Diagnostic Biomarker : Its presence could serve as a biomarker for identifying certain resistant bacterial strains in clinical settings.

常见问题

Basic Research Questions

Q. What is the role of Ala-D-γ-Glu-Lys-D-Ala-D-Ala in bacterial cell wall biosynthesis?

- Methodological Answer : This pentapeptide is a key murein precursor in gram-negative bacteria, forming the peptidoglycan layer. Researchers can study its biosynthesis using radiolabeled isotopes (e.g., ³H or ¹⁴C) to track incorporation into cell walls via autoradiography or liquid scintillation counting. Disruption experiments (e.g., inhibiting Mur ligases) combined with HPLC analysis of cytoplasmic pools can confirm its role .

Q. Which analytical techniques are optimal for characterizing Ala-D-γ-Glu-Lys-D-Ala-D-Ala purity and structure?

- Methodological Answer : Use reversed-phase HPLC with UV detection (210–220 nm) for purity assessment. Structural confirmation requires tandem mass spectrometry (MS/MS) for peptide sequencing and nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly the D-Ala residues. Cross-validate results with synthetic standards .

Q. How can researchers quantify intracellular concentrations of Ala-D-γ-Glu-Lys-D-Ala-D-Ala in bacterial models?

- Methodological Answer : Extract cytoplasmic metabolites using cold methanol quenching to halt enzymatic activity. Quantify via LC-MS/MS with a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog) to correct for matrix effects. Normalize concentrations to cell dry weight or protein content .

Advanced Research Questions

Q. How does UDP-MurNAc-pentapeptide accumulation repress β-lactamase induction in cell division mutants?

- Methodological Answer : In ftsZ or PBP2 mutants, UDP-MurNAc-pentapeptide acts as a corepressor by binding AmpR, preventing β-lactamase expression. To test this, measure β-lactamase activity (nitrocefin hydrolysis assay) and UDP-MurNAc-pentapeptide levels (LC-MS) in mutants under cefoxitin stress. Use ampG permease knockouts to block inducer uptake and isolate corepressor effects .

Q. What experimental designs resolve contradictions in data about peptidoglycan recycling and antibiotic resistance?

- Methodological Answer : Combine genetic (e.g., ampD or ampR knockouts) and biochemical approaches (pulse-chase experiments with radiolabeled peptidoglycan). Monitor recycling intermediates (HPLC) and β-lactamase expression (RT-qPCR) under varying antibiotic pressures. Use isogenic strains to control for genetic background variability .

Q. How can researchers differentiate between D-Ala-D-Alase activity and non-enzymatic hydrolysis of Ala-D-γ-Glu-Lys-D-Ala-D-Ala?

- Methodological Answer : Perform kinetic assays under controlled pH/temperature with and without EDTA (to inhibit metalloproteases). Use a fluorogenic substrate (e.g., dansyl-labeled analog) to track hydrolysis via fluorescence quenching. Validate with vanX knockouts, which lack D-Ala-D-Alase activity .

Q. Data Analysis & Contradiction Management

Q. What statistical methods address variability in peptidoglycan precursor quantification across replicates?

- Methodological Answer : Apply mixed-effects models to account for batch variability in LC-MS data. Use bootstrapping to estimate confidence intervals for low-abundance metabolites. Normalize data to internal standards and validate with spike-recovery experiments .

Q. How to reconcile discrepancies between in vitro binding assays and in vivo β-lactamase induction data?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure AmpR-UDP-MurNAc-pentapeptide binding affinity in vitro. Compare with in vivo induction thresholds (dose-response curves for β-lactamase activity). Account for cytoplasmic pH, ion gradients, and competing ligands in in vitro conditions .

Q. Experimental Design Tables

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Key Technique | HPLC, MS/MS | Radiolabeling, Genetic Knockouts |

| Data Normalization | Cell dry weight | Isotope Dilution Mass Spectrometry |

| Critical Control | Synthetic standards | Isogenic mutant strains |

属性

IUPAC Name |

(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIBYIIODNXVSL-MQLXINIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。